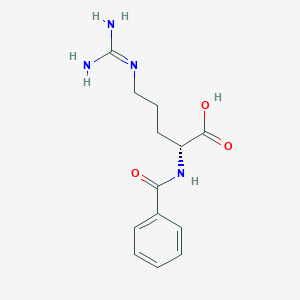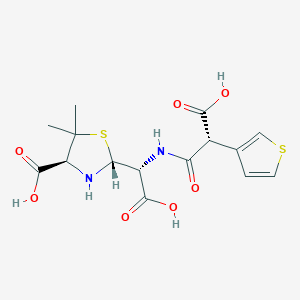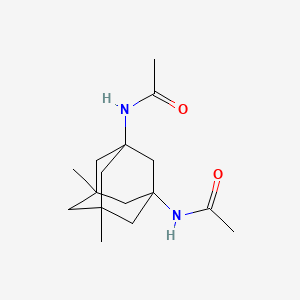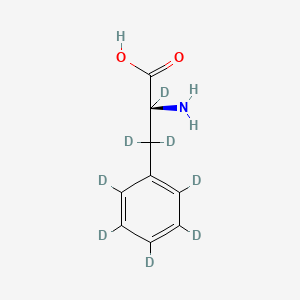
N-Benzoyl-D-arginine
Descripción general
Descripción
N-Benzoyl-D-arginine is a member of the class of N-benzoyl-D-arginines. It is D-arginine in which one of the hydrogens attached to the alpha-amino group has been replaced by a benzoyl group .
Synthesis Analysis
The synthesis of N-Benzoyl-D-arginine involves condensation on nitroaniline and N-Alpha benzoyl arginine by taking phosphorus pentoxide as a condensing agent in the presence of a tertiary amine alkaline solvent .Molecular Structure Analysis
The molecular formula of N-Benzoyl-D-arginine is C13H18N4O3. It is an enantiomer of N-benzoyl-L-arginine and a tautomer of N-benzoyl-D-arginine zwitterion .Chemical Reactions Analysis
N-Benzoyl-D-arginine is a substrate for proteolytic enzymes such as trypsin, amidase, and balterobin. Hydrolysis of N-Benzoyl-D-arginine at the bond between the arginine and the p-nitroaniline moieties releases the chromophore p-nitroaniline .Physical And Chemical Properties Analysis
The molecular weight of N-Benzoyl-D-arginine is 278.31 g/mol. It has 4 hydrogen bond donors and 4 hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Enzyme Performance Improvement
The enzymatic performance of trypsin in the hydrolysis of N-α-benzoyl-DL-arginine-4-nitroanilide (BAPNA) was improved by adsorption on Santa Barbara Amorphous (SBA)-15 mesoporous silica . The optimal immobilization conditions were screened and the properties of the immobilized enzyme were studied. Under the optimal conditions, the immobilized trypsin displays maximum specific activity .
Storage Stability
The immobilized trypsin exhibits better storage stability . This is particularly useful in industrial applications where enzymes need to be stored for extended periods.
Biochemical Characterization
In a study, N α-Benzoyl-l-arginine ethylester (BAEE), a specific substrate for trypsin, was used as the determination substrate to mine potential trypsin-producing strains . This highlights the role of Benzoyl-D-arginine in the biochemical characterization of enzymes.
Chromogenic Substrate
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (DL-BAPNA) is a chromogenic substrate for proteolytic enzymes such as trypsin, amidase, and balterobin . Hydrolysis of DL-BAPNA at the bond between the arginine and the p-nitroaniline moieties releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .
Enzyme Immobilization
The technique of enzyme immobilization plays an important role in modern biotechnology . It can not only stabilize the quaternary structure of enzymes , but also maintain or enhance enzyme activity in comparison to the free enzyme . N-Benzoyl-D-arginine plays a crucial role in this process.
Catalytic Applications
The distinguished activity under low temperature and prominent stability of the trypsin when N-Benzoyl-D-arginine is used enhance its catalytic potential . This makes it a promising candidate for catalytic application in collagen preparation and leather bating through further protein engineering .
Mecanismo De Acción
- Primary Targets : N-Benzoyl-D-arginine is a substrate for proteolytic enzymes, particularly trypsin, amidase, and balterobin .
- Role : These enzymes hydrolyze N-Benzoyl-D-arginine, cleaving the bond between the arginine and the p-nitroaniline moieties. This process releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .
- N-Benzoyl-D-arginine undergoes enzymatic hydrolysis within the cell. The resulting p-nitroaniline chromophore serves as a measurable indicator of this process .
- The hydrolysis of N-Benzoyl-D-arginine occurs via enzymatic cleavage, leading to the release of p-nitroaniline .
- ADME Properties :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-2-benzamido-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYYQCDERUOEFI-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the D-isomer of benzoyl-arginine in protease research?
A1: While many proteases exhibit specificity for L-amino acids, some bacterial species possess enzymes capable of hydrolyzing D-amino acid-containing peptides . This unique characteristic led to the discovery of a hydrolase in Bacillus species, termed D-BAPAase, which specifically cleaves N-benzoyl-D-arginine-p-nitroanilide (D-BAPA). This substrate's hydrolysis serves as an indicator of D-BAPAase activity and allows researchers to differentiate between bacterial species based on their stereospecific enzyme activity .
Q2: How does benzoyl-D-arginine ethyl ester interact with papain, and what does this reveal about the enzyme's active site?
A2: Research on papain, a cysteine protease, revealed that benzoyl-D-arginine ethyl ester acts as a competitive inhibitor . Interestingly, the study found that the inhibitor's impact on papain's alkylation rate varied depending on the alkylating agent used. This observation led to the hypothesis that papain's active site possesses "nonproductive binding subsites." These subsites, distinct from the primary catalytic site, can bind substrates or inhibitors without leading to catalysis. The differential effects of benzoyl-D-arginine ethyl ester in the presence of different alkylating agents suggest that the inhibitor's binding mode might influence the accessibility of these nonproductive subsites, providing valuable insights into the complexity of enzyme-ligand interactions .
Q3: Beyond bacteria, are there other organisms where benzoyl-arginine derivatives have been used to study proteases?
A3: Yes, benzoyl-arginine derivatives have proven valuable in studying proteases in various organisms, including marine sponges. For instance, a heat-stable protease isolated from the marine sponge Geodia cydonium was found to degrade α-N-benzoyl-D-arginine p-nitroanilide (BAPNA) . Similarly, 2D zymography studies on G. cydonium and Suberites domuncula utilized BAPNA to quantify protease activity, further demonstrating the utility of benzoyl-arginine-based substrates in characterizing proteases from diverse biological sources .
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









